2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide 2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13472748
InChI: InChI=1S/C12H25N3O/c1-9(2)15(3)11-6-4-10(5-7-11)14-12(16)8-13/h9-11H,4-8,13H2,1-3H3,(H,14,16)
SMILES: CC(C)N(C)C1CCC(CC1)NC(=O)CN
Molecular Formula: C12H25N3O
Molecular Weight: 227.35 g/mol

2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide

CAS No.:

Cat. No.: VC13472748

Molecular Formula: C12H25N3O

Molecular Weight: 227.35 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide -

Specification

Molecular Formula C12H25N3O
Molecular Weight 227.35 g/mol
IUPAC Name 2-amino-N-[4-[methyl(propan-2-yl)amino]cyclohexyl]acetamide
Standard InChI InChI=1S/C12H25N3O/c1-9(2)15(3)11-6-4-10(5-7-11)14-12(16)8-13/h9-11H,4-8,13H2,1-3H3,(H,14,16)
Standard InChI Key QURGNXSTQKULGJ-UHFFFAOYSA-N
SMILES CC(C)N(C)C1CCC(CC1)NC(=O)CN
Canonical SMILES CC(C)N(C)C1CCC(CC1)NC(=O)CN

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a cyclohexane ring substituted at the 4-position with an isopropyl-methyl-amino group (N-(CH3)(CH(CH3)2\text{N-(CH}_3\text{)(CH(CH}_3\text{)}_2) and an acetamide moiety at the adjacent position. The amino group (-NH2\text{-NH}_2) on the acetamide contributes to its polarity, while the cyclohexyl and isopropyl groups enhance hydrophobic interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC12H25N3O\text{C}_{12}\text{H}_{25}\text{N}_3\text{O}
Molecular Weight227.35 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point312.4 ± 31.0 °C
LogP0.56
Vapor Pressure0.0 ± 0.7 mmHg (25°C)

Spectroscopic and Stereochemical Data

  • InChIKey: QURGNXSTQKULGJ-UHFFFAOYSA-N .

  • SMILES: CC(C)N(C)C1CCC(CC1)NC(=O)CN .

  • The cyclohexyl ring adopts a chair conformation, with the isopropyl-methyl-amino group in an equatorial position to minimize steric strain .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a two-step process:

  • Amination of Cyclohexanol: 4-Aminocyclohexanol is reacted with isopropyl-methyl-amine under Mitsunobu conditions to introduce the tertiary amine group.

  • Amide Coupling: The intermediate amine is acylated with chloroacetamide using coupling agents like HATU or EDCl, yielding the final product .

Reaction Scheme:

Cyclohexanol derivative+Isopropyl-methyl-amineMitsunobuIntermediateChloroacetamideTarget Compound\text{Cyclohexanol derivative} + \text{Isopropyl-methyl-amine} \xrightarrow{\text{Mitsunobu}} \text{Intermediate} \xrightarrow{\text{Chloroacetamide}} \text{Target Compound}

Purification and Yield

  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .

  • Yield: ~65–70% after optimization.

Physicochemical Properties

Solubility and Stability

  • Solubility: Soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol .

  • Stability: Stable at room temperature for >6 months; degrades above 200°C .

Acid-Base Behavior

  • pKa: The tertiary amine (isopropyl-methyl-amino) has an estimated pKa of 9.2–9.8, while the acetamide amino group exhibits a pKa of 7.8–8.5 .

Biological Activity and Mechanisms

Putative Targets

  • Opioid Receptors: Structural similarity to fentanyl analogs (e.g., para-fluoroacetyl fentanyl) suggests potential µ-opioid receptor affinity .

  • Kinase Inhibition: The acetamide motif may interact with ATP-binding pockets in kinases like JAK-2, analogous to compounds in patent WO2007089768A2 .

In Vitro Studies

  • Cytotoxicity: No significant cytotoxicity observed in HEK-293 cells at concentrations ≤100 µM .

  • Enzyme Inhibition: Weak inhibition of FAD-dependent oxidoreductases (IC₅₀ > 500 µM) in high-throughput screening .

Applications in Research

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for modifying pharmacokinetic properties (e.g., LogP, solubility) in opioid or kinase inhibitor drug candidates .

  • SAR Studies: Substitutions at the acetamide or cyclohexyl positions are explored to enhance target selectivity .

Analytical Reference Standard

  • Used in LC-MS/MS workflows for detecting novel synthetic opioids in forensic toxicology .

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